N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound with a significant role in various scientific fields. This molecule's unique structure allows it to participate in diverse chemical reactions, making it a valuable subject in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. Key steps include the formation of the 1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl intermediates, followed by their condensation to form the final compound. The reactions usually require catalysts, controlled temperatures, and specific solvents to ensure optimal yields.
Industrial Production Methods: : While lab-scale synthesis is well-documented, scaling up for industrial production demands optimization. High-throughput methods, automated reactors, and continuous flow techniques are employed to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: : N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide undergoes various reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Involving reducing agents like lithium aluminum hydride.
Substitution: Commonly with halogens or nucleophiles.
Common Reagents and Conditions: : Key reagents include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Temperature and pH control are crucial to direct the reactions towards the desired products.
Major Products Formed: : The reactions typically yield intermediate compounds or derivatives that retain the core structure. These products are essential for further applications or modifications in research and industry.
Scientific Research Applications
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide finds applications across various scientific disciplines:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: : Explored for its pharmacological properties and possible therapeutic uses.
Industry: : Utilized in the development of advanced materials and as a precursor in manufacturing processes.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets. It may inhibit enzyme activity, modulate receptor binding, or interfere with biological pathways. Detailed studies reveal its affinity for certain proteins and its impact on cellular functions, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Compared to structurally similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide exhibits unique reactivity and functional properties. Similar compounds might include:
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide These analogs share core structural elements but differ in their side chains or substituent groups, influencing their chemical behavior and applications.
Conclusion
This compound is a multifaceted compound with considerable importance in scientific research and industry. Its versatile reactivity, potential biological activities, and unique properties make it a subject of ongoing study and application across multiple fields.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(23)11-24-14-7-5-4-6-12(14)2/h4-8,10H,3,9,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHEJMXJXCHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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